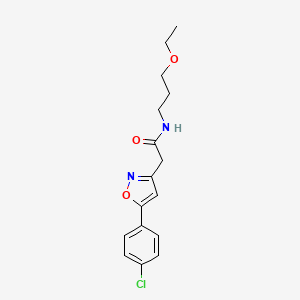

![molecular formula C25H30ClN5O2S B2827053 7-chloro-3-[(4-ethylphenyl)sulfonyl]-N,N-diisobutyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-82-4](/img/structure/B2827053.png)

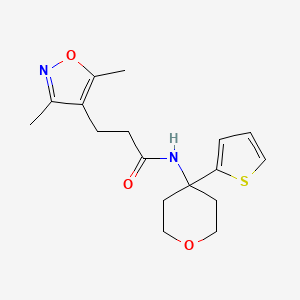

7-chloro-3-[(4-ethylphenyl)sulfonyl]-N,N-diisobutyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a member of the class of compounds known as triazoloquinazolines. These are aromatic heterocyclic compounds containing a quinazoline moiety where two nitrogen atoms are replaced by a triazolo group .

Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline ring, which is a type of bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). Attached to this quinazoline ring is a triazolo ring, a five-membered ring containing three nitrogen atoms .Chemical Reactions Analysis

Triazoloquinazolines, like other heterocyclic compounds, can participate in a variety of chemical reactions. The exact reactions would depend on the specific substituents attached to the rings .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Generally, properties such as solubility, melting point, and boiling point would need to be determined experimentally .Scientific Research Applications

Triazoloquinazoline Derivatives in Scientific Research

Adenosine Receptor Subtype Selectivity

Derivatives of the triazoloquinazoline adenosine antagonist, such as CGS15943, have been studied for their selectivity towards the human A3 receptor subtype. Modifications to the 5-amino group of CGS15943 aimed to enhance A3 subtype selectivity, resulting in compounds with high affinity and selectivity towards human A3 receptors over rat A1 and A2A receptors. These findings indicate potential applications in developing selective adenosine receptor modulators (Kim, Ji, & Jacobson, 1996).

Antimicrobial and Antihistaminic Activities

Triazoloquinazoline derivatives have also shown promise in antimicrobial and antihistaminic activities. For example, 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones have demonstrated significant in vivo H(1)-antihistaminic activity with minimal sedation, indicating their potential as new class of H1-antihistaminic agents (Alagarsamy, Shankar, & Murugesan, 2008).

Anticancer Activity

New derivatives of 1,2,4-triazolo[4,3-a]-quinoline have been synthesized and shown to possess anticancer activity. By modifying the 1,2,4-triazolo[4,3-a]quinoline core with different functional groups, researchers have developed compounds with cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of triazoloquinazoline derivatives in cancer therapy (Reddy et al., 2015).

Synthesis of Novel Derivatives

The research into triazolo[1,5-a]triazin-7-one derivatives and highly functionalized [1,2,4]triazoles provides insight into novel synthetic pathways for triazoloquinazoline compounds. These synthetic routes offer new possibilities for the development of compounds with potential biological activities (Heras et al., 2003).

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane. It plays a crucial role in the urinary concentration mechanism and is expressed in various tissues, including erythrocytes and the kidney’s descending vasa recta.

Mode of Action

The compound acts as a reversible inhibitor of UT-B . It targets an intracellular site of UT-B in a urea-competitive manner . This means that the compound competes with urea for the same binding site on the UT-B transporter, thereby inhibiting the transport of urea across the cell membrane.

Biochemical Pathways

By inhibiting UT-B, the compound disrupts the urea transport mechanism, which is a key component of the urinary concentration process. This leads to a decrease in the maximum urinary concentration and an increase in urination volume . The downstream effects of this disruption can impact the body’s ability to concentrate urine and maintain water balance.

Result of Action

The inhibition of UT-B by this compound results in a significant decrease in the maximum urinary concentration and an increase in urination volume . This effect has been demonstrated in vivo, with treated mice showing a 2.3- to 3.7-fold decrease in basal urea concentration and an increase in urination volume .

Properties

IUPAC Name |

7-chloro-3-(4-ethylphenyl)sulfonyl-N,N-bis(2-methylpropyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30ClN5O2S/c1-6-18-7-10-20(11-8-18)34(32,33)25-24-27-23(30(14-16(2)3)15-17(4)5)21-13-19(26)9-12-22(21)31(24)29-28-25/h7-13,16-17H,6,14-15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVJRTYKXZMKAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N(CC(C)C)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

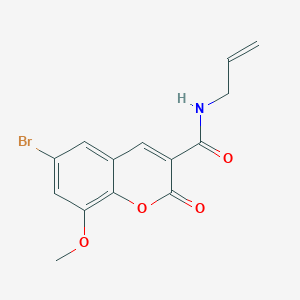

![3-(9H-carbazol-9-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B2826971.png)

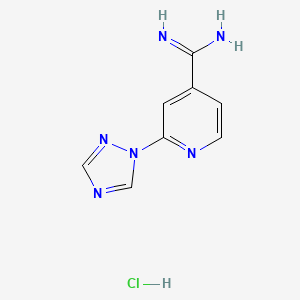

![3-isobutyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826973.png)

![tert-Butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate](/img/structure/B2826974.png)

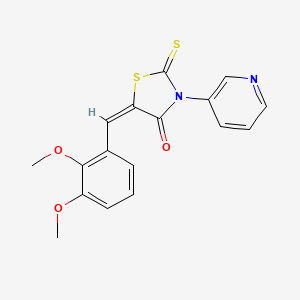

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2826977.png)

![N-(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2826982.png)

![2,6-Dichloro-5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-YL]pyridine-3-carboxamide](/img/structure/B2826992.png)